N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycine
Description
IUPAC Nomenclature and Systematic Identification
N-(2-Methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycine is a sulfonamide-substituted glycine derivative. Its systematic identification is derived from its molecular structure, which comprises:
- Glycine backbone : A central carbon atom bonded to an amino group, a carboxylic acid group, and two substituents.
- Substituents :
- 2-Methoxy-5-nitrophenyl group : Attached to the amino nitrogen.
- Methylsulfonyl group : Also attached to the amino nitrogen.
The IUPAC name reflects the substituents’ positions and priorities. The 2-methoxy and 5-nitro groups are ortho and meta to the amino group on the phenyl ring, respectively. The methylsulfonyl moiety is prioritized due to the electronegativity of sulfur.
Molecular Formula : C₁₀H₁₂N₂O₇S
Molecular Weight : 336.28 g/mol (calculated from atomic masses of constituent elements).
Crystallographic Analysis and Conformational Studies
Crystallographic Data :
No direct crystal structure data for this compound is available in the provided sources. However, related glycine derivatives (e.g., α-, β-, and γ-glycine polymorphs) have been studied under high-pressure conditions, revealing conformational flexibility influenced by hydrogen bonding and molecular packing.
Conformational Insights :
Spectroscopic Profiling
Key Spectroscopic Techniques :
Notes :
Computational Chemistry Approaches for Molecular Modeling
1.4.1 Density Functional Theory (DFT) Calculations
DFT methods (e.g., B3LYP/6-31G*) are typically used to predict:
- Electronic Structure : HOMO-LUMO gaps, electron density distribution.
- Conformational Energies : Relative stabilities of rotational isomers around the amino nitrogen.
- Charge Distribution : Methylsulfonyl and nitro groups as strong electron-withdrawing substituents.
1.4.2 Molecular Electrostatic Potential Surface Analysis
MEP Surfaces reveal:
- Negative Regions : Localized on sulfonyl oxygens and nitro oxygen atoms.
- Positive Regions : On the amino hydrogen (if protonated) and aromatic ring carbons.
Properties
IUPAC Name |
2-(2-methoxy-N-methylsulfonyl-5-nitroanilino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O7S/c1-19-9-4-3-7(12(15)16)5-8(9)11(6-10(13)14)20(2,17)18/h3-5H,6H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVSDQXAMIZDFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])N(CC(=O)O)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycine (CAS No. 718603-61-3) is a synthetic compound with a distinctive molecular structure that includes a methoxy group, a nitro group, and a methylsulfonyl moiety attached to a glycine backbone. Its molecular formula is C₁₀H₁₂N₂O₇S, and it has a molecular weight of approximately 259.28 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly in neurobiology.
Neurobiological Applications
This compound functions as a caged neurotransmitter precursor , which allows for the controlled release of glycine upon photolysis. This property is particularly valuable in neurobiological experiments where precise timing of neurotransmitter release is crucial. Research indicates that upon photolysis, this compound effectively opens glycine receptor channels, enabling real-time measurements of ion flux and receptor dynamics.
Table 1: Photolysis Characteristics
| Parameter | Value |
|---|---|
| Wavelength for Photolysis | 308 or 337 nm |
| Quantum Yield | 0.2 |
| Hydrolysis Time Constant (pH 7.1) | 6.1 minutes |
| Hydrolysis Time Constant (pH 4.0) | 3 hours |
The mechanism through which this compound operates involves its photolytic cleavage, which releases free glycine that can then activate glycine receptors on neuronal cells. In studies utilizing mouse cerebral cortical neurons, it was demonstrated that neither the caged compound nor its photolysis product affected glycine receptors prior to photolysis, confirming its specificity .
Case Studies
-
Study on Glycine Receptor Activation :
- In a study conducted by Ramesh et al., the activation of glycine receptors was measured using whole-cell current recordings after the photolysis of caged glycine. The results indicated that the compound could effectively induce receptor channel opening, allowing researchers to investigate receptor kinetics in real time .
-
Interaction with Other Neurotransmitter Systems :
- Ongoing research is exploring this compound's interactions with other neurotransmitter systems beyond glycine receptors, potentially expanding its applicability in neuropharmacology and therapeutic interventions.
Comparative Analysis
The uniqueness of this compound lies in its combination of functional groups, which enhances its selectivity and efficacy compared to simpler analogs. Below is a comparative table highlighting related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-Methylglycine | Simple amino acid derivative | Lacks nitro and methoxy groups |
| 2-Methoxyphenylglycine | Similar aromatic structure | No sulfonyl group |
| 2-Nitrobenzenesulfonamide | Contains sulfonamide moiety | No glycine backbone |
| Caged Glycine | Related to neurotransmitter studies | Directly involved in receptor activation |
Scientific Research Applications
Biological Applications
-
Caged Neurotransmitter Precursor :
- N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycine acts as a caged precursor for glycine, allowing for controlled release upon photolysis. This property is crucial for neurobiological experiments where precise timing of neurotransmitter release is necessary to study receptor dynamics without prior interference from free glycine.
-
Glycine Receptor Studies :
- The compound has been extensively studied for its interaction with glycine receptors. Upon photolytic activation, it opens glycine receptor channels, enabling researchers to measure ion flux and receptor dynamics in real-time. This application is particularly valuable in understanding the role of glycine in synaptic transmission and its implications in neurological disorders.
-
Potential Therapeutic Effects :
- Preliminary research indicates that this compound may exhibit anti-inflammatory properties and modulate neurotransmitter systems. Its interactions with various receptors suggest potential therapeutic implications in treating conditions related to inflammation and pain management.
Interaction Studies
Research on the interactions of this compound focuses on its binding affinity to specific receptors and enzymes involved in neurotransmission:
- Ligand Binding Assays : Techniques such as radiolabeled ligand binding assays are employed to assess these interactions.
- Ion Flux Measurement : The compound's ability to open glycine receptors allows for direct measurement of ion flow through these channels, providing insights into receptor dynamics and pharmacological effects.
Comparison with Similar Compounds
Key Structural Features:
- Aromatic substituents : The 2-methoxy-5-nitrophenyl group introduces electron-withdrawing (nitro) and electron-donating (methoxy) groups, influencing reactivity and solubility.
- Sulfonamide functionality : The methylsulfonyl group enhances stability and may modulate biological activity.
- Glycine backbone : Provides a carboxylic acid group for further functionalization.
While direct spectral data for this compound are absent in the provided evidence, structural analogs such as N-(2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentyl)-N-(methylsulfonyl)glycine (1d) have been synthesized and characterized via $^{13}\text{C}$ NMR and HRMS .
Comparison with Similar Compounds
The compound is compared below with structurally related sulfonamide glycine derivatives, focusing on substituent effects, synthetic accessibility, and commercial status.
Table 1: Structural and Commercial Comparison
Substituent Effects on Reactivity and Properties
- Nitro vs. Chloro/Methoxy Groups : The nitro group (strong electron-withdrawing) in the target compound enhances electrophilicity at the aryl ring compared to chloro (moderately electron-withdrawing) or methyl (electron-donating) substituents. This may influence reactivity in nucleophilic aromatic substitution or catalytic coupling reactions .
- Esterification : Methyl esters (e.g., QZ-3686) improve solubility in organic solvents but require hydrolysis to regenerate the carboxylic acid for further derivatization .
Research Implications
- Drug Discovery : The nitro group’s electron-withdrawing nature may enhance interactions with biological targets, though esterified analogs (e.g., QZ-3686) offer better bioavailability for in vitro studies .
- Material Science : Methoxy and nitro substituents could stabilize charge-transfer complexes in polymer or coordination chemistry applications.
Q & A
Q. What are the optimal synthetic routes for N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycine?
The synthesis typically involves sequential functionalization of glycine. First, the methylsulfonyl group is introduced via reaction with methylsulfonyl chloride under anhydrous conditions (e.g., dichloromethane or acetonitrile) with a base like triethylamine. Subsequent coupling with 2-methoxy-5-nitrobenzene derivatives (e.g., via Ullmann or Buchwald-Hartwig amination) ensures regioselective attachment. Purification is achieved through column chromatography using gradients of ethyl acetate/hexane, followed by recrystallization for high-purity isolates .
Q. Which analytical techniques are critical for confirming the purity and structure of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions and stereochemistry. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight and fragmentation patterns. Additional characterization includes Fourier-Transform Infrared Spectroscopy (FTIR) for functional groups (e.g., sulfonyl, nitro) and High-Performance Liquid Chromatography (HPLC) with UV detection for purity assessment (>98% by area normalization) .
Q. What physicochemical properties (e.g., solubility, stability) are relevant for handling this compound?
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. Stability studies under varying pH (2–12) and temperature (4–40°C) suggest degradation above 60°C, with nitro group reduction under strongly acidic conditions. Storage recommendations include desiccated environments at -20°C to prevent hydrolysis of the sulfonamide bond .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent positioning on the phenyl ring) influence biological activity?
Comparative studies on analogs (e.g., dichlorophenyl vs. methoxyphenyl derivatives) reveal that electron-withdrawing groups (e.g., -NO₂) enhance receptor binding affinity by 2–3 fold in enzyme inhibition assays. For instance, replacing the 5-nitro group with a chloro substituent reduces IC₅₀ values against cyclooxygenase-2 (COX-2) by 40%, highlighting the role of nitro groups in π-stacking interactions within hydrophobic enzyme pockets .
Q. What experimental strategies resolve contradictions in biological assay data across studies?
Discrepancies in IC₅₀ values may arise from assay conditions (e.g., buffer composition, enzyme source). Standardizing protocols (e.g., uniform ATP concentration in kinase assays) and orthogonal validation (e.g., surface plasmon resonance for binding kinetics) are critical. For example, conflicting reports on COX-2 inhibition were resolved by controlling for redox-active impurities via pre-treatment with Chelex resin .
Q. How can computational modeling predict the compound’s reactivity and interaction with biological targets?
Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model the electron density of the nitro and sulfonyl groups, predicting nucleophilic attack sites. Molecular docking (AutoDock Vina) simulates binding to COX-2 (PDB: 3LN1), identifying hydrogen bonds between the methoxy group and Arg120/His90 residues. Free energy perturbation (FEP) further quantifies binding affinities for rational analog design .
Q. What mechanistic insights explain its role in enzyme inhibition?
Kinetic studies (e.g., Lineweaver-Burk plots) indicate non-competitive inhibition of tyrosinase, with a Ki of 12.3 µM. X-ray crystallography of inhibitor-enzyme complexes reveals sulfonyl oxygen coordination to the Cu²⁺ active site, while the nitro group stabilizes a hydrophobic pocket via van der Waals interactions. Time-dependent inactivation assays show a 70% activity loss within 10 minutes, suggesting covalent adduct formation .
Methodological Notes
- Synthesis Optimization : Use Schlenk techniques for moisture-sensitive steps to improve yields by 15–20% .
- Data Reproducibility : Include internal standards (e.g., deuterated DMSO for NMR) and triplicate measurements ± SD .
- Controlled Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) correlate with shelf-life predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
